N-[2-(1-Cyanopropylamino)-2-oxoethyl]-2,4-difluorobenzamide
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Overview
Description
N-[2-(1-Cyanopropylamino)-2-oxoethyl]-2,4-difluorobenzamide is a chemical compound with the molecular formula C13H13F2N3O2 It is known for its unique structure, which includes a cyanopropylamino group, a difluorobenzamide moiety, and an oxoethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Cyanopropylamino)-2-oxoethyl]-2,4-difluorobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Cyanopropylamino Intermediate: This step involves the reaction of propionitrile with an appropriate amine under controlled conditions to form the cyanopropylamino intermediate.
Coupling with Difluorobenzoyl Chloride: The intermediate is then reacted with 2,4-difluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Cyanopropylamino)-2-oxoethyl]-2,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted benzamide compounds.
Scientific Research Applications
N-[2-(1-Cyanopropylamino)-2-oxoethyl]-2,4-difluorobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(1-Cyanopropylamino)-2-oxoethyl]-2,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-Cyanopropylamino)-2-oxoethyl]-2,4-dichlorobenzamide: This compound has a similar structure but with chlorine atoms instead of fluorine atoms.
N-[2-(1-Cyanopropylamino)-2-oxoethyl]-2,4-dibromobenzamide: This compound features bromine atoms in place of fluorine atoms.
Uniqueness
N-[2-(1-Cyanopropylamino)-2-oxoethyl]-2,4-difluorobenzamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its chlorinated and brominated analogs.
Properties
IUPAC Name |
N-[2-(1-cyanopropylamino)-2-oxoethyl]-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O2/c1-2-9(6-16)18-12(19)7-17-13(20)10-4-3-8(14)5-11(10)15/h3-5,9H,2,7H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNOAQHUJDMOGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CNC(=O)C1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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